9-methyl-9H-fluorene-2,7-diol

Vue d'ensemble

Description

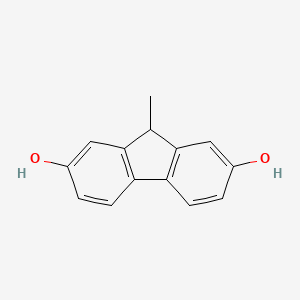

9-Methyl-9H-fluorene-2,7-diol is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.244 g/mol It is a derivative of fluorene, characterized by the presence of hydroxyl groups at the 2 and 7 positions and a methyl group at the 9 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-9H-fluorene-2,7-diol typically involves the functionalization of fluorene derivatives. One common method includes the hydroxylation of 9-methylfluorene using suitable oxidizing agents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective hydroxylation at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale hydroxylation processes, utilizing optimized reaction conditions to maximize yield and purity. Industrial synthesis may also employ continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

9-Methyl-9H-fluorene-2,7-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 9-methyl-9H-fluorenone-2,7-dione.

Reduction: Formation of 9-methyl-9H-dihydrofluorene-2,7-diol.

Substitution: Formation of 2,7-dialkoxy-9-methyl-9H-fluorene derivatives.

Applications De Recherche Scientifique

9-Methyl-9H-fluorene-2,7-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Mécanisme D'action

The mechanism of action of 9-methyl-9H-fluorene-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity, affecting cellular processes such as oxidative stress and signal transduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluorene: The parent compound, lacking the hydroxyl and methyl groups.

9-Methylfluorene: Similar structure but without the hydroxyl groups.

9-Hydroxyfluorene: Contains a single hydroxyl group at the 9 position.

Uniqueness

9-Methyl-9H-fluorene-2,7-diol is unique due to the presence of both hydroxyl groups and a methyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications, setting it apart from other fluorene derivatives .

Activité Biologique

9-Methyl-9H-fluorene-2,7-diol is an organic compound with the molecular formula and a molecular weight of approximately 212.24 g/mol. This compound features a fluorene backbone with hydroxyl groups at the 2 and 7 positions, which significantly influence its chemical reactivity and biological properties. Recent studies have highlighted its potential applications in various fields, particularly in biological research due to its antimicrobial and anticancer activities.

Chemical Structure and Properties

The unique structure of this compound allows it to engage in diverse chemical reactions:

- Oxidation : Converts to 9-methyl-9H-fluorenone-2,7-dione.

- Reduction : Forms 9-methyl-9H-dihydrofluorene-2,7-diol.

- Substitution : Produces 2,7-dialkoxy-9-methyl-9H-fluorene derivatives.

The presence of hydroxyl groups enables hydrogen bonding with biological macromolecules, influencing their conformation and functionality.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against multidrug-resistant strains of bacteria and fungi, showing promising results that suggest potential therapeutic applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The mechanism of action is believed to involve the compound's ability to induce oxidative stress within cancer cells, leading to apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Tested Against | Observations |

|---|---|---|

| Antimicrobial | Multidrug-resistant bacteria | Significant inhibition observed |

| Anticancer | A549, MDA-MB-231 cell lines | Induced apoptosis through oxidative stress |

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl groups facilitate interactions with proteins and nucleic acids, altering their structure and function.

- Redox Reactions : The compound's redox-active nature allows it to participate in electron transfer processes within biological systems, potentially influencing signaling pathways related to oxidative stress .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Study : A recent study synthesized derivatives based on this compound and tested them against various pathogens. Results indicated that some derivatives exhibited enhanced antibacterial properties compared to standard antibiotics.

- Cancer Cell Line Inhibition : In a comparative study against established chemotherapeutics like Taxol, certain derivatives showed comparable or superior efficacy in inhibiting the proliferation of cancer cell lines.

Propriétés

IUPAC Name |

9-methyl-9H-fluorene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-8-13-6-9(15)2-4-11(13)12-5-3-10(16)7-14(8)12/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXQHDNHODRXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620836 | |

| Record name | 9-Methyl-9H-fluorene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408336-09-4 | |

| Record name | 9-Methyl-9H-fluorene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.